molecular formula C8H16ClNO2 B2708669 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride CAS No. 104925-07-7

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B2708669
CAS RN: 104925-07-7
M. Wt: 193.67
InChI Key: PPMUDCXMSZCARF-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound . It is related to 1,4-Dioxa-8-azaspiro[4.5]decane, which is also known as 4-Piperidone ethylene acetal . The empirical formula for 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is C7H13NO2 · HCl .


Molecular Structure Analysis

The molecular weight of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is 179.64 . The SMILES string representation is Cl [H].C1CC2 (CCN1)OCCO2 . The InChI key is VXBPZOLCIITMPB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, is a clear colorless to yellowish liquid . It has a density of 1.117 g/mL at 20 °C . The boiling point is 108-111 °C/26 mmHg . The refractive index is n20/D 1.4819 (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Pheromone Synthesis : A study by Hungerbühler et al. (1980) demonstrated the synthesis of optically active compounds including 2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane derivatives from a common chiral precursor, showcasing its versatility in creating complex chemical structures used in pheromone synthesis Hungerbühler et al., 1980.

  • Pharmacological Evaluation : Brubaker and Colley (1986) synthesized 6-substituted derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for in vivo dopamine agonist activity. While no central nervous system activity was observed, one analogue showed significant peripheral dopamine agonist activity Brubaker & Colley, 1986.

  • Environmental Applications : Akceylan et al. (2009) researched a calix[4]arene-based polymer derived from 1,4-dioxa-8-azaspiro[4.5]decane for the removal of carcinogenic azo dyes and aromatic amines from water, highlighting its potential in environmental cleanup efforts Akceylan, Bahadir, & Yılmaz, 2009.

Crystal Structure and Analysis

  • Crystal Structures Analysis : Krueger et al. (2019) conducted a study on the crystal structures of cyclohexane-based γ-spirolactams, including 2-azaspiro[4.5]deca-1-one derivatives, providing detailed insights into their configurations and conformations, which are crucial for understanding the chemical and physical properties of these compounds Krueger et al., 2019.

Methodological Advancements

  • Synthetic Methodologies : Schwartz et al. (2005) described a new approach for synthesizing enantiomerically pure dialkyl-dioxaspiro[4.5]decanes, highlighting a versatile method that could be applied to the synthesis of complex spiroacetal structures, which are significant in various chemical syntheses and biological activities Schwartz, Hayes, Kitching, & De Voss, 2005.

Nonlinear Optical Materials

  • Optical Materials Development : Kagawa et al. (1994) discovered and characterized 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices, demonstrating the compound's potential in enhancing the performance of optical and photonic devices Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994.

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It is combustible and may cause skin and eye irritation, and respiratory irritation . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

2-methyl-1,3-dioxa-8-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7-10-6-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMUDCXMSZCARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2(O1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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